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Compound of Interest

Compound Name: alpha-D-gulopyranose

Cat. No.: B12664201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-D-
gulopyranose, a C-3 and C-4 epimer of glucose. Due to the limited availability of public

experimental spectra for alpha-D-gulopyranose, this document presents a summary of

available data and outlines the established experimental protocols for acquiring such data for

monosaccharides. For illustrative purposes, comparative data for the well-characterized alpha-

D-glucopyranose may be referenced.

Spectroscopic Data Summary
The following tables summarize the expected and, where available, reported spectroscopic

data for alpha-D-gulopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data of alpha-D-Gulopyranose
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Position
¹³C Chemical Shift

(ppm)

¹H Chemical Shift

(ppm)

¹H-¹H Coupling

Constants (J, Hz)

1 Data not available Data not available Data not available

2 Data not available Data not available Data not available

3 Data not available Data not available Data not available

4 Data not available Data not available Data not available

5 Data not available Data not available Data not available

6 Data not available Data not available Data not available

Solvent D₂O D₂O

Reference [1]

Note: Specific experimental ¹H and ¹³C NMR data for alpha-D-gulopyranose are not readily

available in public databases. The provided reference indicates the existence of a ¹³C NMR

spectrum in the SpectraBase database, but direct access to the data was not possible.

Infrared (IR) Spectroscopy
Table 2: Characteristic Infrared (IR) Absorption Bands for alpha-D-Gulopyranose

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretching

~2900 Medium C-H stretching

~1100-1000 Strong
C-O stretching (ether and

alcohol)

Below 1000 Medium-Weak
Fingerprint region (anomeric

C-H deformations)

Note: This table is based on the general spectral features of monosaccharides. Specific

experimental IR data for alpha-D-gulopyranose is not readily available.
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Mass Spectrometry (MS)
Table 3: Expected Mass Spectrometry Data for alpha-D-Gulopyranose

Technique Ionization Mode [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
Key Fragment

Ions (m/z)

ESI Positive 181.07 203.05
Data not

available

Note: The molecular weight of alpha-D-gulopyranose is 180.16 g/mol .[2] The table indicates

the expected m/z values for the protonated and sodiated parent ions. Specific experimental

mass spectrometry data for alpha-D-gulopyranose is not readily available.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generally applicable to monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of alpha-D-
gulopyranose.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of deuterium

oxide (D₂O, 99.9%).

Lyophilize the sample two to three times with D₂O to minimize the residual HDO signal.

For the final sample, dissolve the lyophilized powder in 100% D₂O.

Transfer the solution to a 5 mm NMR tube.

Instrumentation:
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A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is

recommended for better signal dispersion and sensitivity.[3]

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Solvent suppression techniques (e.g., presaturation) should be used to attenuate the

residual HDO signal.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

2D NMR Experiments (for complete assignment):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons

and linking spin systems.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

FIDs.
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Reference the spectra using an internal standard (e.g., DSS or TSP) or externally to the

residual solvent signal.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in alpha-D-gulopyranose.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid carbohydrate sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure using the

instrument's pressure clamp.

Sample Preparation (KBr Pellet):

Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg

of dry potassium bromide (KBr) powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before

acquiring the sample spectrum.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing:

Perform a background subtraction.
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Identify and label the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of alpha-D-
gulopyranose.

Methodology:

Sample Preparation:

Dissolve the carbohydrate sample in a suitable solvent, such as a mixture of water and

methanol or acetonitrile, to a concentration of approximately 1-10 µM.

The choice of solvent will depend on the ionization technique used.

Instrumentation:

A mass spectrometer equipped with a soft ionization source, such as Electrospray

Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[4]

ESI-MS Acquisition:

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in both positive and negative ion modes.

In positive ion mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are commonly

observed for carbohydrates.

Tandem MS (MS/MS) for Fragmentation Analysis:

Select the parent ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) in the first mass analyzer.

Induce fragmentation of the selected ion using Collision-Induced Dissociation (CID).

Analyze the resulting fragment ions in the second mass analyzer to obtain structural

information.
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Data Processing:

Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the

parent and fragment ions.

Propose fragmentation pathways consistent with the observed product ions.

Visualizations
The following diagrams illustrate the general workflow and logical relationships in the

spectroscopic analysis of carbohydrates.
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Caption: General workflow for the spectroscopic analysis of a carbohydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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